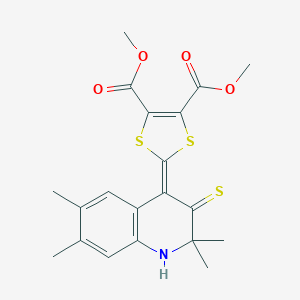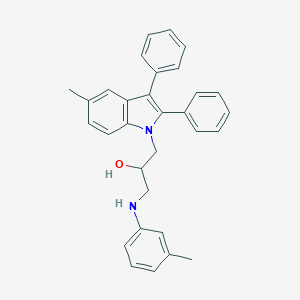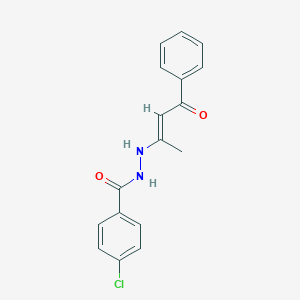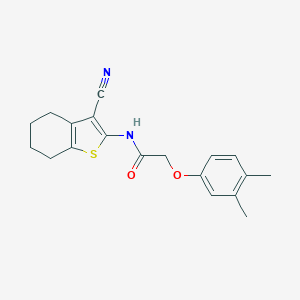
dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO4S3 and its molecular weight is 435.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), which share a structural motif that might be considered analogous in complexity to the queried compound, have shown a wide range of therapeutic activities. These compounds have been studied for their anticancer, antimalarial, CNS, cardiovascular, and metabolic disorder treatments. Notably, the US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the potential of THIQ derivatives in cancer drug discovery (Singh & Shah, 2017).
Material Science and Conductivity
Research into dithioles and their derivatives, including polyheterotetraheterafulvalenes and metal 1,2-diheterolenes, has contributed to the development of organic and metalloorganic crystalline conductors and superconductors. These studies underscore the role of dithioles as starting materials for synthesizing conductive and superconductive materials, pointing towards applications in electronics and materials science (Papavassiliou, 1990).
Environmental Applications
Dimethyl ether (DME), though structurally simpler, shares a dimethylated characteristic with the queried compound. DME is explored as an alternative fuel with low emissions for compression ignition engines. Its properties, such as low NOx, HC, CO, and PM emissions, alongside superior atomization and vaporization characteristics, offer insights into the environmental applications of dimethylated compounds (Park & Lee, 2014).
Propiedades
IUPAC Name |
dimethyl 2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-9-7-11-12(8-10(9)2)21-20(3,4)16(26)13(11)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-8,21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMIBUGLHUXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405922.png)
![4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl propionate](/img/structure/B405923.png)
![2-chloro-6-methoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405925.png)
![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405927.png)
![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405929.png)
![2-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B405930.png)



![3,3-dimethyl-5-(1-naphthyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405936.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B405942.png)
![2-Fluoro-N-[2-methyl-4-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide](/img/structure/B405943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B405944.png)
